molecular formula C13H17NO3 B2374775 Methyl 2-Methyl-3-morpholinobenzoate CAS No. 886497-09-2

Methyl 2-Methyl-3-morpholinobenzoate

Cat. No.: B2374775
CAS No.: 886497-09-2
M. Wt: 235.283
InChI Key: PMSJSQLGRJYBQX-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-3-morpholinobenzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, featuring a morpholine ring attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name

methyl 2-methyl-3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJSQLGRJYBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Methyl-3-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-Methyl-3-morpholinobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Methyl-3-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-Methyl-3-morpholinobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-morpholinobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Methyl 3-Morpholinobenzoate
  • Methyl 2-Methylbenzoate
  • Methyl 3-Methylbenzoate

Comparison: Methyl 2-Methyl-3-morpholinobenzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the morpholine ring enhances its solubility and reactivity, making it more versatile in various applications .

Biological Activity

Methyl 2-Methyl-3-morpholinobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by a morpholine group and a methyl substitution. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it possesses unique properties that contribute to its biological activities.

Biological Activities

1. Anticancer Activity:
Recent studies have indicated that derivatives of morpholinobenzoate exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The results demonstrated varying degrees of antiproliferative activity with IC50 values ranging from 1.48 µM to 68.9 µM, indicating strong potential as anticancer agents .

2. Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies utilizing Annexin V-FITC/PI staining assays revealed that certain derivatives led to significant increases in apoptotic cell populations compared to controls, suggesting that these compounds may trigger programmed cell death in cancer cells .

3. Antimicrobial Properties:
There is emerging evidence that compounds within the same class as this compound may possess antimicrobial properties. Research into related benzothiazole derivatives has shown potent activity against multidrug-resistant strains of bacteria, indicating a potential for development as antibacterial agents .

Table 1: Antiproliferative Activity of Morpholinobenzoate Derivatives

Compound IDCell LineIC50 (µM)Mechanism
4bA5491.48Apoptosis induction
15aNCI-H232.52Cell cycle arrest
16aNCI-H231.50Apoptosis induction

Table 2: Antimicrobial Activity of Related Compounds

Compound IDBacteria StrainMIC (µg/mL)
7aStaphylococcus aureus<0.03125
7aKlebsiella pneumoniae1
7aAcinetobacter baumannii4

Case Studies

A notable case study involved the evaluation of the cytotoxic effects of morpholinobenzoate derivatives on lung cancer cell lines, where it was observed that specific substitutions on the benzene ring significantly enhanced antiproliferative activity. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy against cancer .

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